2-[4-(Propylamino)phenyl]propanoic acid
Description
2-[4-(Propylamino)phenyl]propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propylamino (-NHCH2CH2CH3) group at the para position of the benzene ring. This compound shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen but differs in the functional group at the 4-position.
Properties
CAS No. |
39718-86-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[4-(propylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
NJUAJYBNHIWKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Subsequent Functionalization
Procedure :
- Friedel-Crafts Acylation : React p-xylene with 2-chloropropionate in toluene using anhydrous AlCl₃ as a catalyst. This forms 2-(4-methylphenyl)propanoic acid derivatives.
- Bromination : Treat the methyl group with bromine under radical conditions (e.g., TEMPO catalyst) to yield 2-(4-bromomethylphenyl)propanoic acid.
- Amination : Substitute the bromine atom with propylamine via nucleophilic substitution, achieving 2-[4-(propylamino)phenyl]propanoic acid.
Conditions :
- Bromination: 10–40°C, NaOCl (1–1.5 eq), TEMPO catalyst (0.01–0.1 eq).
- Amination: Propylamine in acetone, reflux (40°C, 12 h).
Yield : ~78% (bromination step), ~81% overall after substitution.
Advantages : High regioselectivity; scalable for industrial production.
Limitations : Requires hazardous bromine handling and multiple purification steps.
Nitrile Hydrolysis Pathway
Procedure :
- Nitrile Synthesis : React 4-propylaminobenzyl chloride with sodium cyanide to form 2-[4-(propylamino)phenyl]propanenitrile.
- Acid Hydrolysis : Hydrolyze the nitrile using 5 N HCl under reflux to yield the target carboxylic acid.
Conditions :
Yield : ~92% after hydrolysis.
Advantages : Simple two-step process; avoids toxic intermediates.
Limitations : Cyanide usage poses safety risks; requires rigorous pH control.
Reductive Amination of 4-Aminophenylpropanoic Acid
Procedure :
- Nitro Reduction : Reduce 4-nitrophenylpropanoic acid (synthesized via Friedel-Crafts) to 4-aminophenylpropanoic acid using H₂/Pd-C.
- Propylation : React the amine with propionaldehyde under reductive conditions (NaBH₃CN) to introduce the propyl group.
Conditions :
Advantages : Mild conditions; avoids halogenated intermediates.
Limitations : Requires high-purity starting materials; competing over-alkylation possible.
Palladium-Catalyzed Cross-Coupling
Procedure :
- Halogenation : Prepare 4-bromophenylpropanoic acid via electrophilic substitution.
- Buchwald-Hartwig Amination : Couple the bromide with propylamine using Pd(OAc)₂/Xantphos catalyst.
Conditions :
Advantages : Direct C–N bond formation; excellent functional group tolerance.
Limitations : High catalyst cost; sensitivity to oxygen and moisture.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Substitution | Acylation, bromination, amination | 81 | Scalable, high selectivity | Hazardous bromine, multi-step |
| Nitrile Hydrolysis | Nitrile synthesis, hydrolysis | 92 | Simple, fewer steps | Cyanide handling, pH sensitivity |
| Reductive Amination | Nitro reduction, propylation | 85 | Mild conditions, no halogens | Over-alkylation risk |
| Pd-Catalyzed Coupling | Halogenation, cross-coupling | 70 | Direct C–N bond, versatile | Expensive catalysts, inert conditions |
Optimization Strategies
- Catalyst Recycling : Use immobilized TEMPO or Pd catalysts to reduce costs.
- Solvent Selection : Replace toluene with biodegradable solvents (e.g., cyclopentyl methyl ether) in Friedel-Crafts reactions.
- Flow Chemistry : Implement continuous flow systems for nitrile hydrolysis to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propylamino)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoic acids.
Scientific Research Applications
2-[4-(Propylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Propylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The propylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs of 2-[4-(Propylamino)phenyl]propanoic acid, highlighting variations in substituents and their implications:
Key Observations :
- Electronic Effects: The propylamino group is electron-donating, increasing electron density on the benzene ring compared to electron-withdrawing groups (e.g., -Cl in 2-(4-chlorophenyl)propanoic acid). This may enhance interaction with polar biological targets .
Pharmacological Activity
- Ibuprofen : A well-established NSAID with anti-inflammatory, analgesic, and antipyretic effects via cyclooxygenase (COX) inhibition. Its isobutyl group optimizes binding to COX-1/COX-2 hydrophobic pockets .
- 2-[4-(Propylamino)phenyl]propanoic Acid: The amino group may redirect activity toward non-COX targets (e.g., amine receptors or enzymes). Preliminary data suggest moderate anti-inflammatory activity in vitro, though potency is lower than ibuprofen .
- Chlorinated Analog : The chloro-substituted derivative exhibits antimicrobial properties in preclinical studies, likely due to halogen-mediated disruption of bacterial membranes .
Physicochemical Properties
| Property | 2-[4-(Propylamino)phenyl]propanoic acid | Ibuprofen | 2-(4-Chlorophenyl)propanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 207.27 | 206.28 | 184.62 |
| LogP (Predicted) | 1.8 | 3.5 | 2.9 |
| pKa (Carboxylic Acid) | ~4.5 | ~4.9 | ~3.8 |
| Aqueous Solubility (mg/mL) | 12.4 | 0.21 | 0.75 |
Notes:
- The lower LogP of 2-[4-(Propylamino)phenyl]propanoic acid reflects its increased polarity, correlating with higher solubility but reduced membrane permeability compared to ibuprofen .
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